![molecular formula C13H14N2OS2 B1222477 (5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-cyclopropyl-2,5-dimethyl-3-pyrrolyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of thiazolidines and a thiocarbonyl compound.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
The compound is closely related to various thiazolidin-4-ones, which have been extensively studied for their potential in chemical synthesis and reaction mechanisms. For instance, studies have shown that 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones can be involved in Hetero-Diels–Alder reactions, leading to the formation of various dihydropyridine derivatives with potential pharmacological activities (Velikorodov et al., 2017). Additionally, the heterocyclization of related sulfides has been explored for creating novel thiophene and pyrrole derivatives, which are crucial in synthesizing various organic compounds (Rozentsveig et al., 2022).
Antitumor Activities
A significant area of research for thiazolidin-4-one derivatives is their antitumor and antiproliferative properties. Several studies have synthesized novel thiazolidin-4-one derivatives and tested their efficacy against various human cancer cell lines, often showing moderate to potent activities. For example, Chandrappa et al. (2008) synthesized a series of these derivatives and found that certain compounds exhibited potent antiproliferative activity on carcinoma cell lines (Chandrappa et al., 2008). In a similar vein, Horishny et al. (2020) developed compounds that showed moderate activity against malignant tumor cells, with renal cancer cell lines being particularly sensitive (Horishny et al., 2020).
Antimicrobial Applications
Thiazolidin-4-one derivatives have also been explored for their antimicrobial potential. Gouda et al. (2010) synthesized thiazolidin-4-one and thiophene derivatives, some of which exhibited promising antimicrobial activities (Gouda et al., 2010).
Corrosion Inhibition
Beyond medical applications, thiazolidin-4-one derivatives have been studied for their corrosion inhibition properties. Yadav et al. (2015) investigated two thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid, showing promising results (Yadav et al., 2015).
properties
Product Name |
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C13H14N2OS2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14N2OS2/c1-7-5-9(8(2)15(7)10-3-4-10)6-11-12(16)14-13(17)18-11/h5-6,10H,3-4H2,1-2H3,(H,14,16,17)/b11-6+ |
InChI Key |
LFYRFCRFKSGEMR-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C/3\C(=O)NC(=S)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



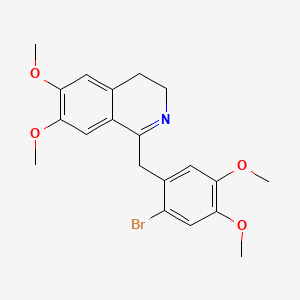
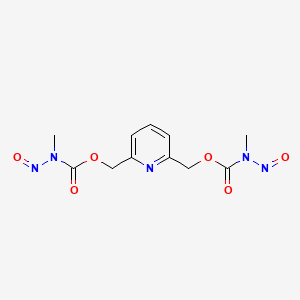
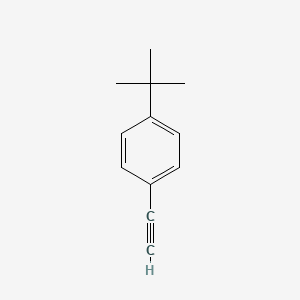
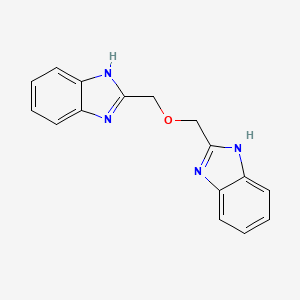
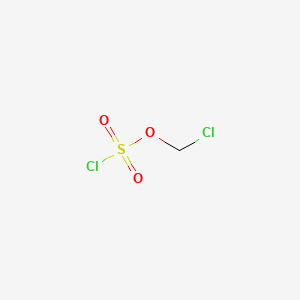
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
![N-tert-butyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B1222406.png)
![Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester](/img/structure/B1222407.png)
![2-[[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-methylamino]acetic acid methyl ester](/img/structure/B1222408.png)
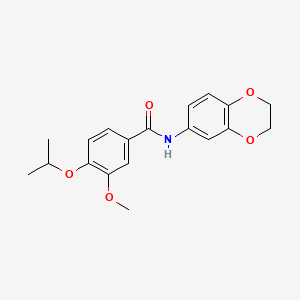
![1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)
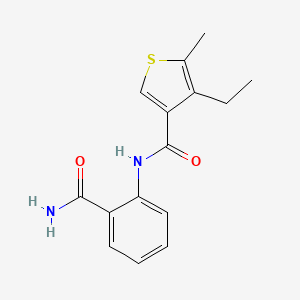
![4-methoxy-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B1222417.png)
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)